

Comparison of 3-Butyn-1-OL with other terminal alkynols

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Compound of Interest

Compound Name: 3-Butyn-1-OL

Cat. No.: B147353

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Physicochemical Properties: A Head-to-Head Comparison

The physical and chemical properties of these alkynols, such as boiling point, density, and acidity, are critical factors that influence their handling, reactivity, and suitability for various reaction conditions. The following table summarizes the key physicochemical properties of **3-butyn-1-ol**, propargyl alcohol, and 4-pentyn-1-ol.

Property	Propargyl Alcohol (2-Propyn-1-ol)	3-Butyn-1-ol	4-Pentyn-1-ol
CAS Number	107-19-7[1]	927-74-2[2]	5390-04-5[3]
Molecular Formula	C ₃ H ₄ O[1]	C ₄ H ₆ O[2]	C ₅ H ₈ O
Molecular Weight (g/mol)	56.06	70.09	84.12
Boiling Point (°C)	114-115	128.9	154-155
Melting Point (°C)	-51 to -48	-63.6	Not available
Density (g/mL at 25°C)	0.963-0.9715	0.926	0.904
Refractive Index (n ₂₀ /D)	1.432	1.441	1.445
Acidity (pKa)	13.6	~14.22 (Predicted)	Not available
Solubility	Miscible with water and most polar organic solvents.	Miscible with alcohols and organic solvents; immiscible with aliphatic hydrocarbons.	Miscible with water.

Key Observations:

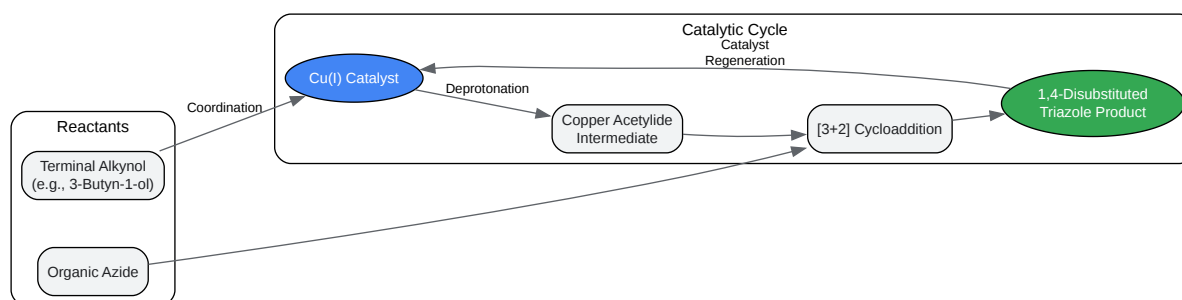
- **Boiling Point and Molecular Weight:** As expected, the boiling point increases with the increasing carbon chain length and molecular weight from propargyl alcohol to 4-pentyn-1-ol.
- **Acidity:** Propargyl alcohol is noted to be significantly more acidic than its saturated and unsaturated C3 alcohol analogs. While experimental pKa values for **3-butyn-1-ol** and 4-pentyn-1-ol are not readily available, the acidity of the terminal proton is a crucial factor in their reactivity, particularly in the formation of metal acetylides.
- **Solubility:** All three alkynols exhibit good solubility in polar organic solvents, and propargyl alcohol and 4-pentyn-1-ol are miscible with water. **3-Butyn-1-ol** is also miscible with alcohols and organic solvents.

Reactivity and Performance in Key Synthetic Transformations

The terminal alkyne functionality is the cornerstone of the reactivity of these molecules, enabling their participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The two most prominent examples are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Sonogashira cross-coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.



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Figure 1: Generalized signaling pathway for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Comparative Reactivity: While direct quantitative kinetic comparisons for these three specific alkynols are not readily available in the literature, the reactivity in CuAAC is known to be

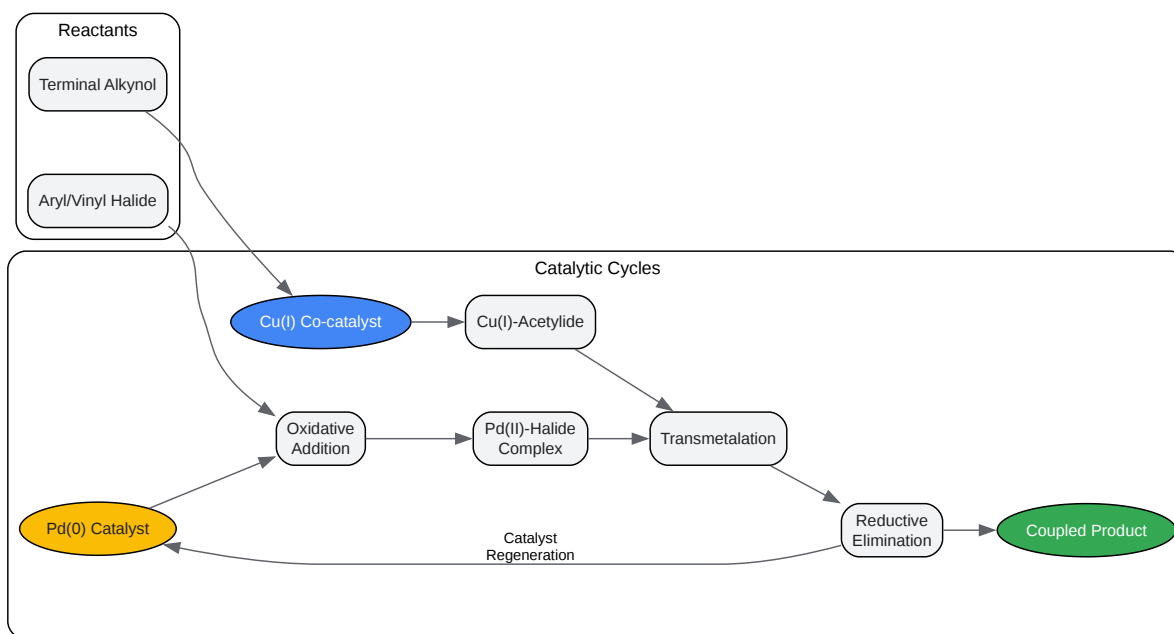
influenced by steric and electronic factors. Generally, less sterically hindered terminal alkynes exhibit faster reaction rates. Based on this principle, the expected order of reactivity would be:

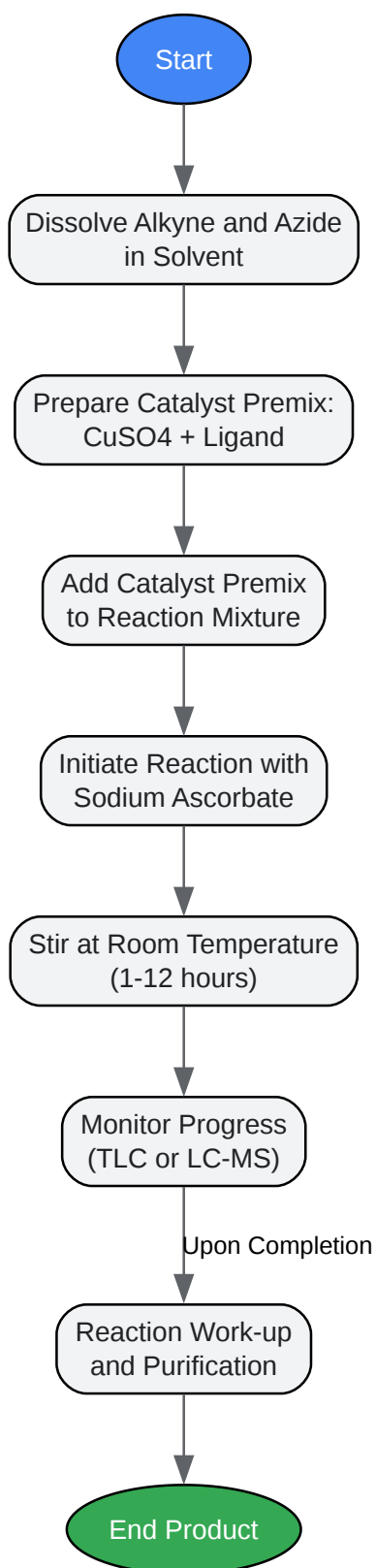
Propargyl alcohol > **3-Butyn-1-ol** > 4-Pentyn-1-ol

The increasing length of the alkyl chain in **3-butyn-1-ol** and 4-pentyn-1-ol introduces greater steric bulk around the alkyne terminus compared to propargyl alcohol, which can hinder the approach of the copper catalyst and the azide reactant.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.





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